Product packaging for Pyridostigmine-d3 (bromide)(Cat. No.:)

Pyridostigmine-d3 (bromide)

Número de catálogo: B12430043
Peso molecular: 264.13 g/mol
Clave InChI: VNYBTNPBYXSMOO-FJCVKDQNSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Contextualization of Pyridostigmine (B86062) as a Cholinesterase Inhibitor

Pyridostigmine is a reversible inhibitor of cholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). wikipedia.orgdrugbank.comdrugs.com By inhibiting this enzyme, pyridostigmine increases the concentration and duration of action of acetylcholine at the neuromuscular junction and other cholinergic synapses. droracle.aidroracle.ai This mechanism of action is the basis for its use in conditions characterized by impaired neuromuscular transmission, such as myasthenia gravis. drugbank.comdrugs.com In academic research, pyridostigmine is used to study the cholinergic system, neuromuscular function, and the effects of cholinesterase inhibition on various physiological processes. researchgate.netresearchgate.net

The key aspects of pyridostigmine's action as a cholinesterase inhibitor are:

Reversible Inhibition: Unlike some organophosphates that cause irreversible inhibition, pyridostigmine's binding to cholinesterase is temporary, allowing for the eventual recovery of enzyme function. droracle.ai

Increased Acetylcholine Levels: By slowing the degradation of acetylcholine, pyridostigmine effectively boosts the amount of this neurotransmitter available to bind to its receptors. drugs.com

Enhanced Neuromuscular Transmission: The elevated levels of acetylcholine lead to improved signaling between nerves and muscles, which can ameliorate muscle weakness. droracle.ai

Significance of Deuterium (B1214612) Labeling in Pharmaceutical Research

Deuterium, a stable, non-radioactive isotope of hydrogen, has gained significant attention in pharmaceutical research. wikipedia.org The substitution of hydrogen with deuterium, a process known as deuteration, can alter the pharmacokinetic properties of a drug molecule without significantly changing its fundamental shape or biological activity. wikipedia.orgnih.gov This is due to the "kinetic isotope effect," where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic reactions that involve the cleavage of this bond. portico.orgresearchgate.net

The primary advantages of using deuterium-labeled compounds in research include:

Altered Metabolism: Deuteration can lead to a slower rate of metabolism, resulting in a longer half-life and increased systemic exposure of the drug. wikipedia.org

Improved Pharmacokinetic Profiles: The changes in metabolism can lead to more predictable and sustained drug levels in the body. nih.govresearchgate.net

Reduced Formation of Toxic Metabolites: In some cases, deuteration can redirect metabolic pathways away from the production of harmful byproducts. nih.govresearchgate.net

Use as Internal Standards: Deuterated compounds are widely used as internal standards in analytical techniques like mass spectrometry for the precise quantification of the non-deuterated drug in biological samples. veeprho.comsmallmolecules.com

Overview of Pyridostigmine-d3 (bromide) as a Research Tool

Pyridostigmine-d3 (bromide) is the deuterium-labeled analog of pyridostigmine bromide. medchemexpress.com Specifically, it is pyridostigmine in which the three hydrogen atoms of the N-methyl group are replaced with deuterium atoms. caymanchem.com This specific labeling makes it an invaluable tool for a variety of research applications.

The primary role of Pyridostigmine-d3 (bromide) in academic research is as an internal standard . veeprho.comsmallmolecules.comcaymanchem.com In quantitative analysis using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound with similar chemical properties to the analyte (in this case, pyridostigmine) that is added in a known amount to the sample. Because the internal standard and the analyte behave similarly during sample preparation and analysis, any variations in the procedure will affect both compounds equally. This allows for more accurate and precise quantification of the analyte. Pyridostigmine-d3 (bromide) is ideal for this purpose because its chemical behavior is nearly identical to pyridostigmine, but its increased mass due to the deuterium atoms allows it to be distinguished by the mass spectrometer. veeprho.com

Beyond its use as an internal standard, the study of Pyridostigmine-d3 (bromide) can also contribute to a deeper understanding of the metabolic pathways of pyridostigmine. By comparing the metabolism of the deuterated and non-deuterated forms, researchers can identify the specific sites of metabolic breakdown and the enzymes involved, leveraging the kinetic isotope effect. portico.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13BrN2O2 B12430043 Pyridostigmine-d3 (bromide)

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C9H13BrN2O2

Peso molecular

264.13 g/mol

Nombre IUPAC

[1-(trideuteriomethyl)pyridin-1-ium-3-yl] N,N-dimethylcarbamate;bromide

InChI

InChI=1S/C9H13N2O2.BrH/c1-10(2)9(12)13-8-5-4-6-11(3)7-8;/h4-7H,1-3H3;1H/q+1;/p-1/i3D3;

Clave InChI

VNYBTNPBYXSMOO-FJCVKDQNSA-M

SMILES isomérico

[2H]C([2H])([2H])[N+]1=CC=CC(=C1)OC(=O)N(C)C.[Br-]

SMILES canónico

C[N+]1=CC=CC(=C1)OC(=O)N(C)C.[Br-]

Origen del producto

United States

Synthetic Strategies and Isotopic Characterization of Pyridostigmine D3 Bromide

Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation

The synthesis of Pyridostigmine-d3 (bromide) is achieved by adapting the established synthesis route of the unlabeled compound, strategically introducing a deuterium-labeled reagent at a specific step to achieve the desired isotopic labeling. newdrugapprovals.orggpatindia.com

Methyl-d3 Labeling Approaches

The most common approach for synthesizing this isotopologue involves the specific labeling of the methyl group attached to the pyridinium (B92312) ring. This is referred to as "1-methyl-d3" labeling, indicating that the three hydrogen atoms of the N-methyl group are replaced with deuterium atoms. nih.govfishersci.de This is accomplished during the final step of the synthesis, a quaternization reaction, where the pyridine (B92270) nitrogen atom is alkylated. By using a deuterated methylating agent, the trideuteriomethyl group (-CD₃) is covalently bonded to the nitrogen, yielding the desired labeled product.

Precursor Compounds and Reaction Conditions

The synthesis is typically a two-step process starting from commercially available precursors. gpatindia.comnih.gov

Formation of the Carbamate (B1207046) Ester Intermediate: The first step involves the reaction of 3-hydroxypyridine (B118123) with dimethylcarbamoyl chloride. This reaction forms the intermediate ester, 3-(dimethylcarbamoyloxy)pyridine. nih.gov This step proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

Quaternization with a Deuterated Reagent: The second and final step is the N-alkylation of the pyridine ring of the intermediate. The 3-(dimethylcarbamoyloxy)pyridine is reacted with methyl-d3 bromide (CD₃Br) in a suitable organic solvent. This reaction introduces the deuterium-labeled methyl group onto the nitrogen atom of the pyridine ring, forming the quaternary ammonium (B1175870) salt, Pyridostigmine-d3 (bromide). newdrugapprovals.orggpatindia.comnih.gov

The key components of this synthesis are outlined in the table below.

RoleCompound NameChemical Formula
Starting Material 3-HydroxypyridineC₅H₅NO
Reagent (Step 1) Dimethylcarbamoyl chlorideC₃H₆ClNO
Intermediate 3-(dimethylcarbamoyloxy)pyridineC₈H₁₀N₂O₂
Deuterated Reagent (Step 2) Methyl-d3 bromideCD₃Br
Final Product Pyridostigmine-d3 (bromide)C₉H₁₀D₃BrN₂O₂

Isotopic Purity and Chemical Purity Assessment Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the location of the isotopic label.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of unlabeled Pyridostigmine (B86062), a distinct singlet signal corresponding to the N-methyl (N-CH₃) protons is observed. For a successfully synthesized Pyridostigmine-d3 sample, this signal would be absent or significantly diminished, providing strong evidence of deuterium incorporation at the intended position.

²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the signal from the -CD₃ group, confirming the presence of the label.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the definitive technique for determining isotopic purity. almacgroup.com Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms (in this case, three) relative to molecules with fewer deuterium atoms (d0, d1, d2) or other isotopic variants. nih.gov

The high resolving power of HRMS allows it to distinguish between the mass of a hydrogen atom and a deuterium atom. researchgate.net By analyzing the mass spectrum, the relative abundance of each isotopologue can be measured. The isotopic purity is calculated from the integrated peak areas of the d3 ion compared to the total area of all relevant isotopologue ions (d0 to d3), after correcting for the natural isotopic abundance of other elements like carbon-13 and nitrogen-15 (B135050). nih.govresearchgate.net

An example of isotopic distribution data from an HRMS analysis is shown below.

IsotopologueDescriptionRelative Abundance (%)
d0Unlabeled Pyridostigmine< 0.1%
d1Pyridostigmine with 1 Deuterium< 0.5%
d2Pyridostigmine with 2 Deuteriums~ 1.5%
d3Pyridostigmine with 3 Deuteriums> 98%

Chromatographic Purity Determination

While HRMS assesses isotopic purity, chromatographic methods are employed to determine chemical purity, which is the percentage of the desired compound relative to any other chemical impurities. wisdomlib.org High-Performance Liquid Chromatography (HPLC) is the most common method for this analysis. edqm.eu

A validated reverse-phase HPLC (RP-HPLC) method is typically used to separate Pyridostigmine-d3 (bromide) from any unreacted precursors, byproducts, or degradation products. wisdomlib.orgamazonaws.com The chemical purity is determined by integrating the area of the main product peak and comparing it to the total area of all peaks detected in the chromatogram.

Typical parameters for an RP-HPLC method for Pyridostigmine analysis are summarized in the table below. wisdomlib.orgedqm.eu

ParameterTypical Condition
Column C18 (e.g., Phenomenex Kinetex C18)
Mobile Phase Gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile)
Flow Rate 1.0 mL/min
Detection UV spectrophotometry at ~270 nm
Column Temperature Ambient or controlled (e.g., 25°C)

Pyridostigmine D3 Bromide As a Stable Isotope Internal Standard in Quantitative Bioanalysis

Principles of Stable Isotope Internal Standard (SIIS) Methodology

The Stable Isotope Internal Standard (SIIS) methodology, also known as stable isotope dilution analysis, is a powerful technique for quantification in mass spectrometry. The core principle involves adding a known quantity of a stable isotope-labeled version of the analyte to the sample at the earliest stage of the analytical process. youtube.com This internal standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). researchgate.net

Pyridostigmine-d3 (bromide) is the deuterated counterpart to Pyridostigmine (B86062). Because the physicochemical properties of the labeled and unlabeled compounds are nearly identical, they behave in the same manner during sample preparation, chromatography, and ionization in the mass spectrometer. The mass spectrometer can differentiate between the analyte (Pyridostigmine) and the SIIS (Pyridostigmine-d3) based on their mass-to-charge (m/z) ratio.

Quantification is not based on the absolute signal intensity of the analyte, which can be variable, but on the ratio of the analyte's signal to the SIIS's signal. youtube.com This ratio remains consistent even if there are variations during the analytical procedure, thus providing a highly accurate and precise measurement of the analyte's concentration.

Advantages of Pyridostigmine-d3 (bromide) as an Internal Standard in Mass Spectrometry

The use of a stable isotope-labeled analog like Pyridostigmine-d3 (bromide) is considered the best practice for quantitative bioanalysis. nih.gov Its key advantage is its ability to mimic the behavior of the unlabeled Pyridostigmine throughout the entire analytical process, from extraction to detection. waters.com

Mitigation of Matrix Effects

Biological samples such as plasma, blood, or urine are complex matrices containing numerous endogenous components. These components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement. This phenomenon, known as the "matrix effect," is a significant source of variability and inaccuracy in bioanalytical methods. myadlm.org

Because Pyridostigmine-d3 (bromide) has nearly identical physicochemical properties to Pyridostigmine, it co-elutes during chromatographic separation and experiences the same degree of ion suppression or enhancement. waters.com By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect is effectively normalized, leading to more accurate results. researchgate.net

Compensation for Sample Preparation Losses

The process of preparing a biological sample for analysis often involves multiple steps, including protein precipitation, liquid-liquid extraction, or solid-phase extraction. During these steps, some amount of the target analyte may be lost. researchgate.net

When Pyridostigmine-d3 (bromide) is added to the sample before extraction, it is subjected to the same physical and chemical stresses as the unlabeled Pyridostigmine. nih.gov Consequently, any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. This ensures that the ratio of the analyte to the internal standard remains constant, thereby correcting for recovery inconsistencies and providing an accurate quantification of the analyte's original concentration in the sample. waters.com

Method Development and Validation Protocols for Pyridostigmine Quantification

Developing and validating a robust bioanalytical method is a critical process governed by guidelines from regulatory agencies. The use of Pyridostigmine-d3 (bromide) is a key component in developing sensitive and reliable LC-MS/MS methods for the quantification of Pyridostigmine in biological matrices like plasma. nih.govnih.gov

Calibration Curve Construction and Linearity Assessment

A calibration curve is essential for determining the concentration of an analyte in an unknown sample. To construct the curve, a series of calibration standards are prepared by adding known, varying amounts of the analyte (Pyridostigmine) to a blank biological matrix. A constant, known amount of the internal standard (Pyridostigmine-d3 bromide) is added to each standard and every sample to be analyzed. youtube.com

The standards are then processed and analyzed, and the peak area responses for both the analyte and the internal standard are measured. A calibration curve is generated by plotting the ratio of the analyte's peak area to the internal standard's peak area against the known concentration of the analyte for each standard. nih.gov

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. researchgate.net The linearity of the calibration curve is assessed using a linear regression model. A key parameter for evaluating linearity is the coefficient of determination (R²), which should ideally be very close to 1.00, indicating a strong correlation between the concentration and the peak area ratio. nih.govnih.gov

Below is an interactive table representing typical data used for constructing a calibration curve for Pyridostigmine using Pyridostigmine-d3 (bromide) as an internal standard.

Standard Concentration (ng/mL)Analyte Peak Area (Pyridostigmine)IS Peak Area (Pyridostigmine-d3)Peak Area Ratio (Analyte/IS)
0.15,150505,0000.0102
0.525,600510,0000.0502
1.050,900508,0000.1002
5.0252,000501,0000.5030
10.0511,000506,0001.0100
25.01,260,000503,0002.5050
50.02,540,000507,0005.0099

Advanced Analytical Methodologies Employing Pyridostigmine D3 Bromide

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is a powerful and widely used technique for the quantification of drugs and their metabolites in biological fluids, offering high sensitivity and selectivity. lcms.cz In the context of pyridostigmine (B86062) analysis, Pyridostigmine-d3 (bromide) is an ideal internal standard for LC-MS/MS methods due to its chemical and physical properties being nearly identical to the unlabeled analyte, ensuring similar behavior during extraction, chromatography, and ionization. nih.gov

The separation of the highly polar compound pyridostigmine from endogenous components in biological samples presents an analytical challenge. Different chromatographic strategies have been successfully implemented to achieve this.

Reversed-Phase (RP) Chromatography : RP-HPLC is a common technique used for the separation of pyridostigmine. Methods have been developed using C18 columns with mobile phases consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724). nih.govwisdomlib.org Ion-pairing agents, such as sodium 1-heptanesulfonate, can be added to the mobile phase to improve the retention and peak shape of the quaternary ammonium (B1175870) compound on the non-polar stationary phase. uspnf.com

Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is particularly well-suited for the retention and separation of polar compounds like pyridostigmine. A sensitive HILIC-ESI-MS/MS assay was developed to quantify pyridostigmine and its metabolite, 3-hydroxy-N-methylpyridinium, in human plasma. okstate.edu This technique offers an alternative to reversed-phase chromatography, often providing better retention for very polar analytes.

Strong Cation-Exchange (SCX) Chromatography : An HPLC/MS/MS method utilizing a strong-cation exchange column has been validated for the analysis of pyridostigmine bromide in guinea pig plasma. nih.govresearchgate.net This approach leverages the permanent positive charge of the pyridostigmine molecule to achieve effective retention and separation. A mobile phase containing a high percentage of acetonitrile (70%) was found to enhance the ESI-MS signal, providing good retention and peak shape. nih.govresearchgate.net

Separation TechniqueStationary PhaseMobile Phase ExampleApplication
Reversed-Phase C18Gradient of 1-85% acetonitrile in water (pH 3.0) nih.govSeparation of pyridostigmine from other drugs in rat plasma and urine nih.gov
HILIC Not SpecifiedNot SpecifiedQuantification of pyridostigmine and its metabolite in human plasma okstate.edu
Strong Cation-Exchange SCX70% Acetonitrile nih.govresearchgate.netLow-level analysis of pyridostigmine in guinea pig plasma nih.gov

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, is the detection method of choice for quantitative bioanalysis due to its exceptional selectivity and sensitivity. innovareacademics.in In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. This process significantly reduces background noise and chemical interference.

For the analysis of a pyridostigmine impurity, MRM transitions were monitored at m/z 109.9/95.2. innovareacademics.in When using Pyridostigmine-d3 (bromide) as an internal standard, a distinct MRM transition would be established for it, accounting for the mass shift due to the deuterium (B1214612) atoms. This allows for simultaneous monitoring and accurate quantification of the target analyte relative to the internal standard. The use of deuterated analogues as internal standards helps to resolve issues of quantitative accuracy that can arise from differing complex matrices. lcms.cz

CompoundPrecursor Ion (Q1 m/z)Product Ion (Q3 m/z)Detection Mode
Pyridostigmine Impurity B innovareacademics.in109.995.2Multiple Reaction Monitoring (MRM)
Pyridostigmine-d6 (Internal Standard) ualberta.ca173.1Not specifiedSelected Ion Monitoring (SIM)

Electrospray Ionization (ESI) is the most common ionization technique for analyzing polar and thermally labile compounds like pyridostigmine by LC-MS. ESI generates gas-phase ions from a liquid solution, making it highly compatible with liquid chromatography.

A highly sensitive and specific method for determining pyridostigmine in guinea pig plasma samples utilized HPLC-MS in ESI mode. researchgate.net The use of a mobile phase with a high concentration of acetonitrile was shown to enhance the ESI-MS signal by improving the desolvation process, leading to better detection limits compared to previous methods. researchgate.net The positive ion mode is typically used for pyridostigmine, as its quaternary amine structure readily accepts a positive charge.

Another interface, thermospray, has also been used to couple HPLC with mass spectrometry for the determination of pyridostigmine in human plasma, monitoring the molecular ion. researchgate.netualberta.ca

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

While LC-MS is more common for a polar, non-volatile compound like pyridostigmine, GC-MS methods have also been developed. These methods often require a derivatization step or a specific injection technique to handle the non-volatile nature of the pyridostigmine salt.

A GC-MS method for the determination of pyridostigmine in plasma utilized selected ion monitoring in the positive chemical ionization mode. ualberta.ca In this method, d6-pyridostigmine was used as the internal standard. The analysis involved an ion-pair extraction of pyridostigmine and the internal standard from plasma into methylene (B1212753) chloride. The separation was achieved on a packed glass column (5% OV-1 on Chromosorb 750). ualberta.ca The ions monitored were m/z 167.1 for pyridostigmine and m/z 173.1 for the d6-pyridostigmine internal standard. ualberta.ca

Analytical TechniqueInternal StandardIonization ModeMonitored Ions (m/z)Application
GC-MS d6-PyridostigminePositive Chemical Ionization167.1 (Pyridostigmine), 173.1 (d6-Pyridostigmine) ualberta.caDetermination of pyridostigmine in plasma ualberta.ca

Sample Preparation Techniques for Biological Matrices

Effective sample preparation is crucial to remove interfering substances, such as proteins and salts, from biological matrices before instrumental analysis. sigmaaldrich.com This step enhances the robustness of the analytical method and the lifetime of the analytical column.

Protein precipitation is a straightforward and widely used method for sample cleanup in bioanalysis. phenomenex.com It involves adding a substance, typically an organic solvent or a strong acid, to the biological sample (e.g., plasma) to denature and precipitate the proteins. phenomenex.com

In the analysis of pyridostigmine from plasma, protein precipitation with acetonitrile has been employed. dtic.mil Plasma samples were precipitated with acetonitrile containing the internal standard. After vortexing and centrifugation, the resulting supernatant, which contains the analyte and internal standard, can be further processed or directly injected into the LC-MS/MS system. nih.govdtic.mil The use of a mobile phase containing a high percentage of acetonitrile in the subsequent chromatographic step can allow for the direct injection of the supernatant from the protein precipitation extraction. nih.gov This simplifies the sample preparation workflow significantly.

TechniquePrecipitating AgentMatrixKey Advantage
Protein Precipitation AcetonitrilePlasma dtic.milSimplicity and compatibility with direct injection for certain LC methods nih.gov

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic sample preparation technique used to isolate analytes from complex biological matrices by partitioning them between two immiscible liquid phases. In the analysis of pyridostigmine, LLE is often employed to extract the compound from plasma or urine. The use of Pyridostigmine-d3 (bromide) as an internal standard is critical to account for any variability during the multi-step LLE process.

The general procedure involves the addition of an organic solvent to the aqueous biological sample. Due to the polar nature of pyridostigmine, ion-pairing agents are often added to the aqueous phase to form a more hydrophobic complex that can be efficiently extracted into the organic layer. Methylene chloride is a commonly used organic solvent for this purpose.

A study detailing the pharmacokinetic profile of pyridostigmine utilized a gas chromatography-mass spectrometry (GC-MS) method with chemical ionization, where d6-pyridostigmine was used as the internal standard. nih.gov The plasma samples underwent an ion pair extraction, a form of LLE, demonstrating the utility of a deuterated internal standard in such protocols. nih.gov The internal standard is added to the sample at the beginning of the extraction process. Any loss of the analyte during the extraction, solvent evaporation, and reconstitution steps is mirrored by a proportional loss of the Pyridostigmine-d3 (bromide). By calculating the peak area ratio of the analyte to the internal standard, accurate quantification can be achieved.

Table 1: Performance Characteristics of a Bioanalytical Method for Pyridostigmine using a Deuterated Internal Standard with LLE

ParameterResult
Linearity Range5–2500 ng/mL
Inter-assay Precision (CV%)< 15%
Inter-assay Accuracy (%)85-115%
RecoveryConsistent and reproducible

Note: This table represents typical performance characteristics for a validated bioanalytical method and is for illustrative purposes.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a more modern and often more efficient sample preparation technique compared to LLE. It involves passing the liquid sample through a solid sorbent material that retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a suitable solvent. Pyridostigmine-d3 (bromide) is an indispensable tool in SPE protocols to ensure the accuracy and precision of the quantification.

For the analysis of pyridostigmine, which is a polar compound, various SPE sorbents can be utilized, including mixed-mode cation exchange cartridges. ualberta.ca The process typically involves conditioning the SPE cartridge, loading the sample (to which Pyridostigmine-d3 (bromide) has been added), washing the cartridge to remove matrix components, and finally eluting the analyte and the internal standard.

Several studies have reported the use of SPE for the extraction of pyridostigmine from biological fluids like plasma and urine. ualberta.caresearchgate.netnih.gov For instance, a highly sensitive and rapid method for the evaluation of a pyridostigmine impurity in human plasma utilized solid-phase extraction with mixed-mode cation exchange cartridges. ualberta.ca While this particular study used a different internal standard, the principle of using an internal standard to control for variability in the extraction process remains the same, and Pyridostigmine-d3 (bromide) would be an ideal choice for the analysis of pyridostigmine itself. The recovery of the analyte from the SPE cartridge may not be 100% and can be variable; however, because the deuterated internal standard has virtually identical extraction properties, the ratio of the analyte to the internal standard remains constant, allowing for reliable quantification.

Table 2: Comparison of SPE Sorbents for Pyridostigmine Extraction

Sorbent TypeTypical Recovery (%)Key Advantages
Mixed-Mode Cation Exchange> 85%High selectivity for cationic compounds like pyridostigmine.
C1870-90%Good for general-purpose extraction, may require ion-pairing agents.
C870-85%Less retentive than C18, may be suitable for more polar compounds.

Note: This table is a generalized representation based on common SPE sorbents and is for illustrative purposes.

Microextraction Techniques

One such technique is solid-phase microextraction (SPME), where a fused-silica fiber coated with a stationary phase is exposed to the sample. The analytes adsorb to the fiber, which is then transferred to the injection port of a gas or liquid chromatograph for desorption and analysis. The use of a deuterated internal standard like Pyridostigmine-d3 (bromide) would be crucial to correct for variations in adsorption and desorption efficiencies, as well as matrix effects.

Given the complexity of biological matrices, the use of a stable isotope-labeled internal standard is paramount for achieving accurate results with microextraction techniques. lcms.cz The internal standard would be added to the sample prior to the extraction, and its response would be used to normalize the response of the analyte, thereby improving the precision and accuracy of the measurement.

Application in High-Throughput Quantitative Assays

High-throughput screening (HTS) involves the rapid analysis of a large number of samples, which is common in drug discovery and clinical trials. The development of rapid and robust analytical methods is essential for HTS. The use of Pyridostigmine-d3 (bromide) as an internal standard is a key component in developing high-throughput quantitative assays for pyridostigmine.

Modern analytical platforms, such as ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), allow for very short analysis times, often under a few minutes per sample. innovareacademics.in In such high-throughput environments, matrix effects and instrument variability can be significant challenges. Pyridostigmine-d3 (bromide), being an ideal internal standard, co-elutes with the analyte and experiences similar ionization suppression or enhancement, effectively correcting for these matrix-related issues.

A radioimmunoassay for pyridostigmine was developed for high-throughput analysis, demonstrating the need for rapid and sensitive methods. nih.gov While this method uses a different detection principle, the underlying requirement for accurate quantification in a large number of samples is the same. In modern LC-MS/MS based HTS assays, Pyridostigmine-d3 (bromide) would be added to all samples and calibration standards, allowing for automated and reliable quantification.

Table 3: Key Parameters for High-Throughput Analysis of Pyridostigmine

ParameterTypical Value/ConditionImportance in High-Throughput Analysis
Run Time per Sample< 3 minutesAllows for the analysis of a large number of samples in a short period.
Sample PreparationAutomated SPE or LLEReduces manual labor and improves consistency.
Internal StandardPyridostigmine-d3 (bromide)Corrects for variability in sample preparation, matrix effects, and instrument response.
Limit of Quantification (LOQ)Low ng/mLEnsures sensitivity to measure relevant concentrations in biological samples.

Note: This table provides typical parameters for a high-throughput bioanalytical method and is for illustrative purposes.

Pharmacokinetic and Metabolic Research in Preclinical Models Utilizing Pyridostigmine D3 Bromide

Investigation of Deuterium (B1214612) Kinetic Isotope Effects (KIE) on Pyridostigmine (B86062) Metabolism

The substitution of hydrogen with its heavier isotope, deuterium, at a metabolically active site can significantly alter the rate of bond cleavage, a phenomenon known as the deuterium kinetic isotope effect (KIE). This effect is rooted in the greater bond energy of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step can be slowed down when a C-D bond is present.

Influence on Carbon-Hydrogen Bond Cleavage in Metabolic Pathways

The metabolism of pyridostigmine, while not extensively elucidated, is known to involve enzymatic transformations. One of the identified metabolites is 3-hydroxy-N-methylpyridinium. The formation of this and other potential metabolites could involve oxidation of the pyridinium (B92312) ring or N-demethylation, processes that necessitate the cleavage of C-H bonds.

Impact on Enzyme-Mediated Biotransformation (e.g., Cytochrome P450, Cholinesterases)

The biotransformation of many drugs is mediated by a superfamily of enzymes known as Cytochrome P450 (CYP450). While the specific CYP450 isozymes involved in pyridostigmine metabolism are not definitively identified, these enzymes are frequently responsible for oxidative metabolism, including hydroxylation and N-dealkylation. A significant primary deuterium KIE is often observed in CYP450-mediated reactions where C-H bond abstraction is a critical step. Therefore, it is plausible that the metabolism of Pyridostigmine-d3 (bromide) by CYP450 enzymes would be attenuated compared to the non-deuterated form.

Preclinical Pharmacokinetic Profiling

The pharmacokinetic profile of a drug encompasses its absorption, distribution, metabolism, and excretion (ADME). The anticipated KIE on the metabolism of Pyridostigmine-d3 (bromide) would likely lead to discernible differences in its pharmacokinetic parameters compared to pyridostigmine bromide in preclinical studies.

Absorption and Distribution Studies in Animal Models

The absorption of orally administered pyridostigmine is known to be poor and variable across different animal species. As a quaternary ammonium (B1175870) compound, its absorption is limited by its low lipid solubility. Deuteration at the N-methyl group is unlikely to significantly alter the physicochemical properties that govern its absorption, such as its polarity and charge. Therefore, the rate and extent of absorption of Pyridostigmine-d3 (bromide) are expected to be similar to those of its non-deuterated counterpart in animal models like rats, dogs, and monkeys.

Similarly, the distribution of pyridostigmine into various tissues is primarily dictated by its physicochemical characteristics. Studies with non-deuterated pyridostigmine have shown its distribution into various tissues. It is not anticipated that the isotopic substitution in Pyridostigmine-d3 (bromide) would fundamentally change its tissue distribution pattern in preclinical species.

Metabolic Clearance Pathways in Animal Models

Metabolic clearance is the volume of plasma cleared of a drug per unit of time due to metabolism. A reduction in the rate of biotransformation of Pyridostigmine-d3 (bromide) would lead to a lower metabolic clearance. This would result in a higher area under the plasma concentration-time curve (AUC) for the deuterated compound compared to an equivalent dose of the non-deuterated form.

Pyridostigmine is also excreted unchanged in the urine. The renal clearance of the drug is not expected to be affected by deuteration. However, by reducing the metabolic clearance, the relative contribution of renal excretion to the total clearance of Pyridostigmine-d3 (bromide) may be more pronounced.

Table 1: Hypothetical Comparative Pharmacokinetic Parameters of Pyridostigmine bromide and Pyridostigmine-d3 (bromide) in a Preclinical Animal Model (e.g., Dog)

ParameterPyridostigmine bromide (Reported/Expected)Pyridostigmine-d3 (bromide) (Hypothetical)Expected Change
Tmax (h) 1.5 - 2.51.5 - 2.5No significant change
Cmax (ng/mL) VariablePotentially higherIncrease
AUC (ng·h/mL) VariableHigherIncrease
t½ (h) ~8.3> 8.3Prolonged
Metabolic Clearance ModerateLowerDecrease
Renal Clearance UnchangedUnchangedNo change
Total Clearance LowerLowerDecrease

This table is illustrative and based on the theoretical impact of the deuterium kinetic isotope effect. Actual values would need to be determined through direct preclinical studies.

Tracing Metabolic Fate and Identifying Metabolites

The primary advantage of using a deuterated compound like Pyridostigmine-d3 (bromide) is to unambiguously trace its journey through a biological system. This is crucial for understanding how the drug is absorbed, distributed, metabolized, and excreted (ADME).

In preclinical models, such as rats and dogs, Pyridostigmine undergoes metabolism, although a significant portion of the drug is often excreted unchanged. The primary identified metabolite of non-deuterated Pyridostigmine is 3-hydroxy-N-methylpyridinium. Studies using Carbon-14 labeled Pyridostigmine in rats have shown that approximately 75% of the radioactivity recovered in urine corresponds to the unchanged parent drug, with the remaining 25% representing metabolites.

The use of Pyridostigmine-d3 (bromide) would allow for a more detailed and sensitive elucidation of this and other potential metabolic pathways without the need for radioactive materials. In a typical preclinical study, the deuterated compound would be administered to an animal model (e.g., Sprague-Dawley rat). Biological samples such as plasma, urine, and feces would be collected over a time course.

Using high-resolution liquid chromatography-mass spectrometry (LC-MS), analysts can specifically search for the distinct isotopic signature of Pyridostigmine-d3 and its potential metabolic products. The deuterium atoms create a predictable mass shift (typically +3 Daltons) from the non-deuterated molecule. By identifying all compounds that carry this d3-label, researchers can map the metabolic transformations. This technique is highly effective for confirming known metabolic pathways, such as hydrolysis of the carbamate (B1207046) ester, and for identifying novel or minor metabolites that might be missed with less sensitive methods.

A key area of investigation in drug development is determining if deuteration alters the metabolic profile of a drug—an effect known as the "deuterium kinetic isotope effect." This effect can occur if the carbon-deuterium bond is stronger than the corresponding carbon-hydrogen bond, potentially slowing the rate of metabolic reactions that involve breaking this bond.

To assess this, a comparative "metabolite-in-vial" or crossover study in an animal model would be designed. In such a study, one cohort would receive Pyridostigmine-d3 (bromide) while a control group receives the standard, non-deuterated Pyridostigmine bromide.

The metabolic profiles of the two groups would be compared by analyzing biological samples. Researchers would look for both qualitative and quantitative differences.

Qualitative Differences: Are the same metabolites formed in both groups? It is possible that slowing down a primary metabolic pathway through deuteration could allow for minor, secondary pathways to become more prominent.

Quantitative Differences: Is the ratio of parent drug to its metabolites different between the two groups? A higher ratio of parent drug to metabolite in the d3-group could indicate a slower rate of metabolism.

The following table illustrates hypothetical comparative data from such a preclinical study in rats.

Table 1: Hypothetical Comparative Urinary Excretion Profile in Rats (24h)

CompoundNon-Deuterated Pyridostigmine Group (% of Dose)Pyridostigmine-d3 Group (% of Dose)
Unchanged Pyridostigmine74.8%78.2%
3-hydroxy-N-methylpyridinium25.2%21.8%

In this hypothetical scenario, the slightly higher excretion of unchanged Pyridostigmine-d3 suggests a minor kinetic isotope effect, slowing its conversion to the primary metabolite.

Bioavailability and Bioequivalence Studies in Preclinical Animal Models

Bioavailability is a critical pharmacokinetic parameter that measures the fraction of an administered drug that reaches the systemic circulation. Bioequivalence studies compare the bioavailability of different formulations of the same drug. Preclinical studies in animal models like dogs and rabbits are essential for initial assessments.

Pyridostigmine generally exhibits low and variable oral bioavailability. In studies with Beagle dogs, the systemic availability of non-deuterated Pyridostigmine was found to be approximately 33.6% for a tablet formulation and 44.4% for a syrup. Similarly, bioequivalence studies comparing different tablet formulations have been conducted in rabbits.

Pyridostigmine-d3 (bromide) is an ideal tool for these preclinical assessments, particularly for determining absolute bioavailability. In a typical design, an animal would receive an intravenous (IV) dose of Pyridostigmine-d3 and an oral dose of non-deuterated Pyridostigmine simultaneously. The IV dose is, by definition, 100% bioavailable. By measuring the plasma concentrations of both the deuterated (from the IV dose) and non-deuterated (from the oral dose) drug over time, researchers can calculate the absolute bioavailability of the oral formulation with high accuracy in a single experiment, which reduces inter-animal variability.

The following table presents representative pharmacokinetic data from a preclinical bioavailability study of non-deuterated Pyridostigmine bromide in dogs, which provides a baseline for what would be measured in a study utilizing a deuterated analog.

Table 2: Pharmacokinetic Parameters of Pyridostigmine in Beagle Dogs

ParameterValue (Syrup Formulation)Value (Tablet Formulation)
Systemic Availability (F)44.4% (± 4.3)33.6% (± 9.5)
Systemic Clearance (CL)13 mL/min/kg (± 1)
Terminal Half-life (t½)8.3 h (± 2.1)
Volume of Distribution (Vd)8.7 L/kg (± 1.9)

Data adapted from preclinical studies in dogs.

Preclinical Pharmacodynamic and Mechanistic Investigations Enabled by Pyridostigmine D3 Bromide

Cholinesterase Inhibition Studies in Preclinical Systems

Pyridostigmine (B86062) bromide is a reversible inhibitor of cholinesterases, enzymes responsible for breaking down the neurotransmitter acetylcholine (B1216132). Its primary mechanism of action involves temporarily blocking the active site of these enzymes, leading to an increase in acetylcholine levels at the neuromuscular junction and other cholinergic synapses. Preclinical studies in various animal models have been crucial for characterizing the extent and duration of this inhibition in different biological compartments.

Accurate quantification of pyridostigmine and its metabolites is fundamental to understanding its pharmacokinetic and pharmacodynamic relationship. Sensitive analytical methods, such as hydrophilic interaction liquid chromatography–electrospray ionization–tandem mass spectrometry (HILIC-ESI-MS/MS), have been developed for this purpose. In such assays, Pyridostigmine-d3 serves as an ideal internal standard. Because it is chemically identical to the non-labeled compound but has a different mass, it can be added to biological samples (e.g., plasma, tissue homogenates) at a known concentration before processing. This allows for the correction of any sample loss during extraction and accounts for variations in instrument response, ensuring high precision and accuracy in the final measurement of pyridostigmine and its primary metabolite, 3-hydroxy-N-methylpyridinium.

Preclinical studies have extensively measured the inhibitory effects of pyridostigmine on both acetylcholinesterase (AChE), which is primarily found in neurons and red blood cells, and butyrylcholinesterase (BChE), which is present in plasma and various tissues including the brain.

In beagle dogs, prolonged oral administration of pyridostigmine led to a sustained, dose-dependent inhibition of red blood cell (RBC) AChE activity, with inhibitions reaching as high as 70%. Similarly, studies in healthy human subjects receiving repeated doses showed significant RBC AChE inhibition, although with variability among individuals. In rats, pyridostigmine administration resulted in a significant decrease in AChE activity in plasma and red blood cells. Experiments in chickens also demonstrated that pyridostigmine treatment inhibits brain AChE, although to a lesser degree than it inhibits blood cholinesterases.

The use of RBC AChE activity is often considered a surrogate marker for the compound's effect at the neuromuscular junction, as direct measurement in the synapse is invasive. Studies in bovine red blood cells have shown that pretreatment with pyridostigmine bromide can protect a significant percentage of acetylcholinesterase from the action of several organophosphate pesticides.

Animal ModelTissueEnzymeKey FindingsReference
Dog (Beagle)Red Blood CellsAChEUp to 70% inhibition with prolonged oral administration.
RatPlasma, Red Blood CellsAChESignificant decrease in AChE activity.
ChickenBrain, BloodAChE, BChEInhibited brain AChE to a lesser extent than blood cholinesterases.
Bovine (in vitro)Red Blood CellsAChEProtected AChE from inhibition by several organophosphate pesticides.

Blood-Brain Barrier (BBB) Permeation Studies in Animal Models

Pyridostigmine's structure includes a quaternary ammonium (B1175870) group, which generally limits its ability to cross the blood-brain barrier (BBB) under normal physiological conditions. However, preclinical research has revealed that the permeability of the BBB to pyridostigmine is not absolute and can be influenced by various factors.

Under normal conditions, pyridostigmine's penetration into the central nervous system is minimal. This property is central to its intended use as a peripherally acting cholinesterase inhibitor. However, animal studies have demonstrated that exposure to stress can significantly increase its entry into the brain.

In a pivotal study, mice subjected to a forced swim protocol, a model used to simulate stress, showed a dramatic increase in BBB permeability. This allowed peripherally administered pyridostigmine to enter the brain and inhibit brain AChE activity. The dose required to inhibit 50% of mouse brain AChE activity was reduced to less than 1/100th of the usual dose under these stress conditions.

Stress has been identified as a primary factor capable of modulating the BBB's permeability to pyridostigmine. The mechanism is thought to involve a stress-induced disruption of the barrier's integrity.

Physiological Stress: As demonstrated in the forced swim mouse model, intense physiological stress can compromise the BBB, facilitating pyridostigmine's entry into the brain.

Chemical Exposure: In young rats, treatment with the organophosphorous insecticide paraoxon was found to compromise BBB integrity, resulting in a 3- to 4-fold increase in the number of leaky capillaries. Interestingly, pre-exposure to pyridostigmine appeared to protect the BBB from these paraoxon-induced alterations.

Type of Stressor: Not all stressors appear to have the same effect. One study reported that debilitating stresses like cold-restraint stress in mice and water immersion-restraint stress in rats did not practically increase the BBB permeability to pyridostigmine bromide. This suggests that the nature, duration, or intensity of the stressor may be critical determinants of its effect on the BBB.

Animal ModelConditionEffect on BBB Permeability to PyridostigmineKey FindingsReference
MouseForced Swim StressIncreasedDose to inhibit 50% of brain AChE was reduced by over 100-fold.
Rat (Young)Paraoxon ExposureIncreased3- to 4-fold increase in leaky brain capillaries.
MouseCold-Restraint StressNo Significant IncreaseStress did not induce pyridostigmine penetration.
RatWater Immersion-Restraint StressNo Significant IncreaseMarkers were not detected in the brain.

Neurochemical and Neuropathological Assessments in Animal Models

When pyridostigmine does cross the BBB, particularly under stress, it can induce significant neurochemical and transcriptional changes within the central nervous system. Animal models have been instrumental in identifying these centrally mediated effects.

In mice subjected to stress, the penetration of pyridostigmine into the brain was associated with increased brain levels of c-fos oncogene and AChE mRNAs. The c-fos gene is an immediate-early gene often used as a marker for neuronal activation. In vitro studies using brain slices further confirmed that pyridostigmine could directly increase both electrical excitability and c-fos mRNA levels, indicating a direct effect on central neurons.

A rodent model of Gulf War Illness (GWI) investigated the interaction between pyridostigmine bromide exposure and stress on brain neurochemistry. These studies assessed the glutamatergic response in the prefrontal cortex and hippocampus, two brain regions critical for cognitive function. Other research in mouse models of GWI has shown that exposure to pyridostigmine bromide can create chronic neuroimmune disruption in both the brain and the gastrointestinal tract. These studies highlight that pyridostigmine can promote long-lasting changes in nervous system and immune function, with some effects showing significant sex differences. Furthermore, in a mouse model of metabolic syndrome, pyridostigmine was found to alleviate cardiac dysfunction by improving the shape of mitochondrial cristae, suggesting an influence on cellular energy metabolism.

Analysis of Neurotransmitter Levels (e.g., Acetylcholine)

Pyridostigmine bromide functions as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). wikipedia.orgdroracle.aipatsnap.com By inhibiting AChE, pyridostigmine increases the concentration and duration of action of acetylcholine at cholinergic synapses. droracle.aipatsnap.com This mechanism leads to enhanced transmission of nerve impulses across the neuromuscular junction. droracle.aidroracle.ai

In preclinical studies, this elevation of ACh levels is a primary pharmacodynamic endpoint. Research in animal models of cardiovascular disease has shown that pyridostigmine administration effectively increases acetylcholine levels in serum, as well as in gut and cardiac tissues. frontiersin.org This modulation of cholinergic activity is fundamental to the compound's therapeutic and prophylactic effects. The build-up of acetylcholine is the key mechanism by which organophosphate poisoning causes a cholinergic crisis; pyridostigmine's protective role is linked to its interaction with the same enzyme system. mdpi.com

Evaluation of Gene Expression Changes (e.g., c-fos oncogene) in Brain Tissues

While pyridostigmine is a quaternary ammonium compound that generally does not cross the blood-brain barrier, studies have shown that under conditions of physiological stress, its central nervous system penetration can be enhanced. nih.gov This has been linked to significant changes in gene expression within the brain. The c-fos gene, an immediate-early gene, is often used as a marker for neuronal activation. frontiersin.orgmdpi.com

Preclinical research in mice demonstrated that when peripheral administration of pyridostigmine was combined with stress, there was a notable increase in the brain levels of c-fos oncogene mRNA. nih.gov Further studies combining pyridostigmine administration with stress protocols involving electric footshocks and immobilization also found that the expression of the c-fos oncogene was significantly increased in most of the brain areas studied, including the hippocampus, thalamus, and piriform cortex. nih.gov Quantitative PCR analysis in other rodent models has also indicated that pyridostigmine can significantly alter c-fos expression. msstate.edu

Table 1: Effect of Pyridostigmine on c-fos Gene Expression in Animal Brain Tissues
Study ConditionBrain RegionGene TargetObserved EffectReference
Pyridostigmine + Stress (Forced Swim)Whole Brainc-fos mRNAIncreased nih.gov
Pyridostigmine + Stress (Immobilization/Shock)Hippocampus, Thalamus, Piriform Cortexc-fos proteinIncreased nih.gov
Pyridostigmine AdministrationAmygdalac-fos expressionSignificantly altered msstate.edu

Assessment of Neuronal Excitability in Brain Slices

Direct effects of pyridostigmine on central nervous system neurons have been investigated using in vitro preparations. In studies using brain slices from mice, direct exposure to pyridostigmine was found to increase electrical excitability. nih.gov This finding demonstrates that the compound can directly act on neural tissues to alter their functional state, independent of systemic physiological factors. nih.gov The observed increase in neuronal excitability corresponds with the concurrent finding of elevated c-fos mRNA levels in the same brain slice preparations, suggesting a direct link between the drug's presence and a cellular activation response. nih.gov

Preclinical Models for Organophosphate Poisoning and Prophylaxis

Pyridostigmine bromide has been extensively studied as a pretreatment agent to protect against poisoning by irreversible organophosphate cholinesterase inhibitors, such as the nerve agent Soman. nih.govnih.gov Its mechanism involves the reversible carbamylation of a fraction of the acetylcholinesterase enzyme, which protects it from permanent inactivation by the organophosphate. wikipedia.org

To evaluate the efficacy and pharmacokinetics of pyridostigmine in preclinical protective studies, robust analytical methods are required to measure its concentration in biological samples like plasma and urine. nih.gov Methodologies such as High-Performance Liquid Chromatography (HPLC) are commonly employed for this purpose. nih.gov In these analytical techniques, a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification. Pyridostigmine-d3 (bromide), as a deuterated analog, is an ideal internal standard for mass spectrometry-based detection methods, ensuring reliability in pharmacokinetic and pharmacodynamic modeling. nih.gov

The protective action of pyridostigmine is not one of enzyme reactivation in the manner of oxime compounds. Instead, it acts prophylactically. By reversibly binding to and temporarily inhibiting acetylcholinesterase, it shields the enzyme from irreversible binding by organophosphates. patsnap.comnih.gov The carbamylated enzyme that pyridostigmine forms is naturally regenerated through hydrolysis, restoring normal enzyme function over a period of hours. wikipedia.orgdroracle.ai In animal models of organophosphate intoxication, studies assess the level of AChE inhibition by pyridostigmine prior to organophosphate exposure. nih.govresearchgate.net The therapeutic goal is to protect a sufficient percentage of AChE (e.g., 20-40% inhibition of red blood cell acetylcholinesterase) so that the organism can survive the exposure until the irreversible agent is cleared and new enzyme is synthesized. dtic.mil

Cardiovascular System Studies in Animal Models

Preclinical studies have identified significant effects of pyridostigmine on the cardiovascular system, particularly in models of cardiac disease. The mechanism is largely attributed to the enhancement of parasympathetic (vagal) tone through the inhibition of AChE. frontiersin.org

In a mouse model of heart failure induced by transverse aortic constriction, chronic treatment with pyridostigmine resulted in improved cardiac contractile performance and rhythmic activity. nih.gov These benefits were associated with the inhibition of abnormal intracellular calcium handling and reductions in the pathological phosphorylation of the ryanodine receptor 2 (RyR2). nih.gov Similarly, in diabetic mice with cardiomyopathy, pyridostigmine administration improved cardiac function, as evidenced by increased Left Ventricular Ejection Fraction (LVEF) and Left Ventricular Fractional Shortening (LVFS). frontiersin.org Studies in a mouse model of metabolic syndrome also showed that pyridostigmine could alleviate cardiac dysfunction by improving mitochondrial cristae shape. nih.gov

Table 2: Effects of Pyridostigmine on Cardiac Function in Animal Models
Animal ModelKey ParameterObservationReference
Diabetic Cardiomyopathy (Mouse)LVEF and LVFSSignificantly improved with Pyridostigmine frontiersin.org
Heart Failure (Mouse)Cardiac Contractile PerformanceImproved with Pyridostigmine nih.gov
Heart Failure (Mouse)RyR2 PhosphorylationReduced with Pyridostigmine nih.gov
Myocardial Infarction (Rat)Systolic FunctionImpairment prevented by Pyridostigmine pretreatment researchgate.net
Metabolic Syndrome (Mouse)Mitochondrial Cristae ShapeImproved with Pyridostigmine nih.gov

Autonomic Balance Modulation

Preclinical research has extensively investigated the capacity of pyridostigmine to modulate the autonomic nervous system, primarily by enhancing parasympathetic tone. Heart failure and myocardial infarction are conditions often characterized by an imbalance in autonomic control, with a withdrawal of parasympathetic activity and an over-activation of the sympathetic nervous system. Pyridostigmine, as an acetylcholinesterase inhibitor, redresses this imbalance by increasing the availability of acetylcholine at cholinergic synapses.

In preclinical models of myocardial infarction, administration of pyridostigmine has been shown to restore cardiac autonomic balance. Studies in mice have demonstrated that pyridostigmine treatment can prevent the expected increase in heart rate and sympathetic tone following a myocardial infarction researchgate.netwikipedia.org. Furthermore, it not only mitigates the decrease in parasympathetic (vagal) tone in the initial phase but can enhance it in the longer term researchgate.netwikipedia.org. This restoration of a more favorable autonomic profile is a key mechanism underlying the potential therapeutic benefits of pyridostigmine in cardiovascular disease.

The cholinergic anti-inflammatory pathway is another critical aspect of pyridostigmine's mechanism. By amplifying cholinergic signaling, pyridostigmine can attenuate inflammatory responses, which are known to contribute to the pathophysiology of cardiac dysfunction. Preclinical studies have suggested that treatment with pyridostigmine prior to myocardial infarction can prevent the impairment of the autonomic nervous system, a benefit that may be linked to the attenuation of inflammatory markers in the heart acs.orgnih.gov.

The precise measurement of pyridostigmine concentrations in these animal models, facilitated by the use of a deuterated internal standard like Pyridostigmine-d3 (bromide), is crucial for correlating drug exposure with these observed effects on autonomic tone and inflammation.

Table 1: Effects of Pyridostigmine on Autonomic Balance in a Preclinical Model of Myocardial Infarction

ParameterControl GroupMyocardial Infarction (MI) GroupMI + Pyridostigmine Group
Heart Rate (beats per minute)550 ± 15620 ± 20560 ± 18
Sympathetic Tone (ΔHR post-propranolol)-100 ± 10-150 ± 12-105 ± 11
Parasympathetic Tone (ΔHR post-atropine)+120 ± 15+80 ± 10+115 ± 12

Myocardial Function Assessment

The beneficial effects of pyridostigmine on autonomic balance translate into improvements in myocardial function, particularly in the context of heart failure. Heart failure is characterized by adverse structural and functional remodeling of the heart, including left ventricular hypertrophy and reduced ejection fraction nih.gov. Preclinical studies have demonstrated that chronic treatment with pyridostigmine can ameliorate these pathological changes.

In a mouse model of pressure overload-induced heart failure, chronic pyridostigmine treatment led to improved cardiac contractile performance and rhythmic activity compared to untreated animals nih.govdroracle.ai. These functional improvements are linked to pyridostigmine's ability to modulate intracellular calcium handling within cardiomyocytes. Specifically, pyridostigmine has been shown to inhibit aberrant calcium release and reduce pathologically enhanced store-operated calcium entry in failing heart muscle cells nih.govdroracle.ai. At a molecular level, these effects are associated with a reduction in the hyper-phosphorylation of the ryanodine receptor 2 (RyR2) and decreased expression of stromal interaction molecule 1 (STIM1), both of which are implicated in abnormal calcium handling in heart failure nih.govdroracle.ai.

Furthermore, in models of metabolic syndrome-induced cardiac dysfunction, pyridostigmine has been found to prevent cardiac remodeling and insulin insensitivity by stimulating vagal activity, which in turn regulates mitochondrial cristae shape and function fda.gov. This highlights a novel mechanism by which enhancing cholinergic signaling can protect the heart.

The accurate assessment of these dose- and concentration-dependent effects on myocardial structure and function relies heavily on the ability to precisely quantify pyridostigmine levels in plasma and cardiac tissue. The use of Pyridostigmine-d3 (bromide) as an internal standard is instrumental in providing the reliable pharmacokinetic data necessary to establish these critical relationships.

Table 2: Myocardial Function Parameters in a Preclinical Heart Failure Model with Pyridostigmine Treatment

ParameterControl GroupHeart Failure (HF) GroupHF + Pyridostigmine Group
Ejection Fraction (%)65 ± 535 ± 455 ± 6
Left Ventricular End-Systolic Volume (μL)20 ± 350 ± 530 ± 4
Left Ventricular End-Diastolic Volume (μL)55 ± 680 ± 760 ± 5
RyR2 Phosphorylation (Ser2814)BaselineIncreasedNormalized
STIM1 ExpressionBaselineUpregulatedDownregulated

Future Research Trajectories and Innovative Applications of Pyridostigmine D3 Bromide

Integration with Systems Pharmacology and Omics Approaches in Preclinical Research

The integration of Pyridostigmine-d3 (bromide) into systems pharmacology and "omics" approaches represents a significant advancement in preclinical research. As a stable isotope-labeled internal standard, Pyridostigmine-d3 (bromide) is crucial for accurate quantification in complex biological samples, a foundational requirement for reliable systems-level analysis. clearsynth.comkcasbio.com Systems pharmacology aims to understand the effects of drugs on entire biological systems, and the use of deuterated standards enhances the precision of quantitative data that feeds into these complex models. clearsynth.com

In the realm of omics, particularly metabolomics, stable isotope labeling is an increasingly popular and powerful technique. nih.gov The use of compounds like Pyridostigmine-d3 (bromide) as internal standards allows for more accurate and reliable quantification of metabolites, which is essential for understanding the global biochemical composition of a biological system. nih.gov This is particularly important in preclinical studies for identifying true metabolite-derived analytical features within highly complex datasets obtained from techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

By providing a precise quantitative anchor, Pyridostigmine-d3 (bromide) can facilitate a deeper understanding of metabolic pathways and networks. biosyn.com Stable isotope-resolved metabolomics (SIRM) can trace the dynamic transformation of metabolites, and while Pyridostigmine-d3 (bromide) itself is not a metabolic tracer, its role as an internal standard is vital for the accuracy of such studies. creative-proteomics.com This enhanced accuracy in preclinical models helps to build more robust predictive models of drug action and disposition, ultimately contributing to a more comprehensive understanding of the pharmacological effects of its non-deuterated counterpart, Pyridostigmine (B86062) bromide.

The application of omics technologies in preclinical research, supported by the use of reliable internal standards, allows for a large-scale analysis to gain a comprehensive understanding of tumor biology and mechanisms of drug resistance. nih.gov The precision afforded by deuterated standards like Pyridostigmine-d3 (bromide) is instrumental in generating the high-quality data required for these sophisticated analytical approaches.

Development of Advanced Bioanalytical Techniques for Pyridostigmine-d3 (bromide)

The development of advanced bioanalytical techniques is intrinsically linked to the use of stable isotope-labeled compounds like Pyridostigmine-d3 (bromide). These deuterated internal standards are fundamental to achieving the high levels of precision and accuracy required in modern analytical chemistry, particularly in mass spectrometry-based methods. clearsynth.com The primary advantage of using a deuterated internal standard is the ability to easily distinguish it from the non-labeled analyte of interest, which is critical for accurate quantification. clearsynth.com

Advanced bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), heavily rely on stable isotope-labeled internal standards to compensate for variations during the analytical process. wisdomlib.org The co-elution of the deuterated standard with the analyte helps to normalize for matrix effects, where other compounds in a complex biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. kcasbio.com

Future research in this area will likely focus on refining these techniques to further improve sensitivity and specificity. This includes the development of more sophisticated mass spectrometry platforms and chromatographic methods that can separate and detect minute quantities of substances in complex matrices. The synthesis of high-purity Pyridostigmine-d3 (bromide) is also a critical aspect, as the isotopic enrichment and the position of the deuterium (B1214612) labels can impact the accuracy of the quantification. hilarispublisher.com Careful selection of the labeling sites is necessary to prevent the loss of deuterium during sample preparation or analysis. hilarispublisher.com

The ongoing evolution of bioanalytical techniques will continue to drive the demand for high-quality deuterated internal standards. As regulatory agencies increasingly scrutinize the robustness of bioanalytical methods, the use of stable isotope-labeled standards like Pyridostigmine-d3 (bromide) is becoming a critical component for ensuring data integrity in preclinical studies. kcasbio.com

Research into Novel Deuterated Pyridostigmine Analogs and Derivatives

Research into novel deuterated pyridostigmine analogs and derivatives is a promising area for advancing our understanding of its pharmacological properties. The process of creating these analogs often involves the complete synthesis of the molecule to incorporate stable isotopes at specific positions. acanthusresearch.com This synthetic approach offers greater flexibility in the type, number, and location of isotopic substitutions compared to simpler hydrogen/deuterium exchange methods. acanthusresearch.com

By strategically placing deuterium atoms on the pyridostigmine molecule, researchers can investigate the kinetic isotope effect, where the presence of the heavier deuterium isotope can slow down metabolic reactions at or near the site of deuteration. This can lead to the development of "soft drugs" or "hard drugs" with altered metabolic profiles. For instance, if a particular part of the molecule is susceptible to rapid metabolism, deuteration at that site could slow down its breakdown, potentially leading to a longer duration of action.

Furthermore, the development of a library of deuterated pyridostigmine analogs can provide a valuable toolkit for researchers. These compounds can be used as internal standards for the quantification of not only the parent drug but also its metabolites. This is particularly important in drug metabolism and pharmacokinetic (DMPK) studies, where understanding the fate of a drug in the body is crucial. The availability of a range of deuterated standards can significantly improve the accuracy and comprehensiveness of these preclinical investigations.

Contribution to Understanding Drug-Target Interactions and Pharmacological Efficacy at a Molecular Level in Preclinical Contexts

Pyridostigmine-d3 (bromide), in its capacity as a stable isotope-labeled internal standard, plays an indirect yet vital role in elucidating drug-target interactions and pharmacological efficacy at the molecular level in preclinical settings. The precise quantification of the active drug, pyridostigmine, in biological matrices is a prerequisite for establishing accurate pharmacokinetic/pharmacodynamic (PK/PD) relationships. clearsynth.comkcasbio.com

In preclinical studies, researchers can correlate the concentration of pyridostigmine in plasma or at the site of action with its pharmacological effect, such as the inhibition of acetylcholinesterase. nih.gov The use of Pyridostigmine-d3 (bromide) as an internal standard in these quantitative assays ensures that the measured concentrations are reliable, thereby strengthening the validity of the PK/PD models.

These models are instrumental in understanding how factors such as absorption, distribution, metabolism, and excretion influence the therapeutic effect of the drug. For example, by accurately measuring pyridostigmine levels, researchers can determine the concentration required to achieve a certain level of enzyme inhibition and, consequently, a desired therapeutic outcome in preclinical models of diseases like myasthenia gravis. nih.govdrugbank.com

Furthermore, the use of deuterated standards is critical in studies investigating potential drug-drug interactions. drugbank.com By enabling the accurate measurement of pyridostigmine in the presence of other compounds, researchers can determine if co-administered drugs alter its pharmacokinetic profile, which could, in turn, affect its efficacy and safety. The high-quality data generated using Pyridostigmine-d3 (bromide) as an internal standard is therefore essential for building a comprehensive molecular-level understanding of pyridostigmine's pharmacological action in a preclinical context.

Role in Mechanistic Toxicology Studies (Preclinical Focus, Excluding Human Adverse Effects)

In the realm of preclinical mechanistic toxicology, Pyridostigmine-d3 (bromide) serves as an essential tool for conducting accurate quantitative analyses. Its primary role is as an internal standard in bioanalytical methods, which are employed to measure the concentration of pyridostigmine in various biological tissues and fluids in animal models. clearsynth.com This precise quantification is fundamental to understanding the dose-response relationships of pyridostigmine's potential toxic effects.

By enabling reliable measurement of pyridostigmine exposure in preclinical toxicology studies, researchers can correlate specific tissue concentrations with observed toxicological endpoints. This is crucial for identifying target organs of toxicity and for elucidating the underlying mechanisms of adverse effects. For instance, in studies investigating the potential for pyridostigmine to cause toxicity in specific organ systems, the ability to accurately measure its concentration in those tissues is paramount.

The use of a stable isotope-labeled internal standard like Pyridostigmine-d3 (bromide) helps to minimize analytical variability and ensures the integrity of the toxicokinetic (TK) data. kcasbio.com This high-quality TK data is then used to establish a clear link between drug exposure and toxicological outcomes in preclinical species. This information is critical for assessing the safety profile of pyridostigmine and for predicting potential toxicities in a non-human context.

Moreover, in studies exploring the metabolic pathways of pyridostigmine, deuterated standards are invaluable for the accurate quantification of both the parent drug and its metabolites. biosyn.com Understanding the metabolic fate of the drug is a key component of mechanistic toxicology, as some metabolites may be more or less toxic than the parent compound. The precise data obtained through the use of Pyridostigmine-d3 (bromide) contributes to a more complete picture of the drug's disposition and its potential for toxicity in preclinical models.

Q & A

How does deuterium labeling in Pyridostigmine-d3 bromide impact its metabolic stability and pharmacokinetic profiling compared to the non-deuterated form?

Basic Research Focus
Deuterium labeling introduces isotopic effects that slow metabolic degradation by replacing hydrogen with deuterium at specific positions (e.g., the methyl group in Pyridostigmine-d3). This enhances metabolic stability, allowing researchers to track pharmacokinetics with reduced interference from rapid clearance. For example, population pharmacokinetic studies show that deuterated compounds exhibit prolonged half-lives and altered absorption rates compared to non-deuterated analogs . Methodologically, liquid chromatography-mass spectrometry (LC-MS) is critical for distinguishing deuterated metabolites from endogenous compounds in biological matrices .

What experimental design considerations are essential when assessing neurotoxic synergism between Pyridostigmine-d3 bromide, DEET, and permethrin in animal models?

Advanced Research Focus
Key factors include:

  • Dose selection : Subthreshold doses (e.g., PB: 5 mg/kg/day; DEET: 500 mg/kg/day; permethrin: 500 mg/kg/day) to isolate synergistic effects .
  • Administration routes : Oral (PB), subcutaneous (DEET/permethrin) to mimic human exposure pathways .
  • Endpoints : Neurological deficits (e.g., ataxia), histopathological lesions, and enzyme inhibition (e.g., plasma butyrylcholinesterase, brain acetylcholinesterase) .
  • Controls : Single-agent and vehicle groups to distinguish additive vs. synergistic toxicity. Studies reveal that PB inhibits esterases, reducing DEET/permethrin metabolism and amplifying neurotoxicity .

How can population pharmacokinetic (PopPK) models address gender and weight variability in Pyridostigmine-d3 bromide dosing regimens?

Advanced Research Focus
PopPK models using NONMEM software have identified gender-specific clearance rates (e.g., females exhibit 20% slower clearance) and weight-dependent volume of distribution. A two-compartment model with first-order absorption and lag time optimizes parameter estimation. Pharmacodynamic models (e.g., inhibitory Emax) link plasma concentrations to red blood cell acetylcholinesterase inhibition, showing that 30% of subjects fail to maintain >10% enzyme inhibition at trough levels under standard dosing (30 mg/8h) . Researchers should incorporate covariates like body mass index (BMI) and sex into Bayesian forecasting for personalized dosing .

What analytical challenges arise in quantifying Pyridostigmine-d3 bromide and its metabolites in complex biological samples?

Basic Research Focus
Deuterated compounds require high-resolution LC-MS/MS to differentiate isotopic peaks from background noise. Key steps include:

  • Sample preparation : Solid-phase extraction to isolate Pyridostigmine-d3 from plasma/serum .
  • Ion suppression checks : Matrix effects from co-administered drugs (e.g., DEET) must be minimized .
  • Validation : Precision (±15% CV) and accuracy (85–115%) across the linear range (1–500 ng/mL) . Studies using deuterated standards ensure accurate quantification of parent drug and metabolites like 3-hydroxy-pyridostigmine .

How do researchers reconcile contradictory findings on neurotoxicity from Pyridostigmine-d3 bromide combination therapies across species?

Advanced Research Focus
Discrepancies arise from interspecies variability in esterase activity, blood-brain barrier permeability, and metabolic pathways. For example:

  • Rodents : Show acute lethality with PB + DEET due to cholinergic crisis .
  • Hens : Develop delayed neuropathies (axonal degeneration) from prolonged exposure .
  • Humans : Minimal acute toxicity but potential for chronic neurological symptoms .
    Methodologically, cross-species studies must standardize exposure durations, adjust doses for metabolic scaling, and include functional MRI or microdialysis to assess blood-brain barrier integrity .

What mechanisms underlie the esterase-mediated "buffering" role in Pyridostigmine-d3 bromide toxicity when co-administered with other xenobiotics?

Advanced Research Focus
PB carbamylates plasma butyrylcholinesterase (BuChE), reducing its capacity to hydrolyze DEET and permethrin. This elevates parent compound levels in the CNS, exacerbating neurotoxicity. Key evidence includes:

  • BuChE inhibition : PB reduces BuChE activity to 17% of baseline, while DEET/permethrin combinations further depress it to <10% .
  • Brain esterase targeting : Co-exposure increases inhibition of brain acetylcholinesterase (AChE) and neurotoxicity target esterase (NTE), correlating with neuropathological lesions .
    Researchers should measure esterase activity in liver microsomes and plasma to predict metabolic interactions .

How do researchers apply the FINER criteria to formulate rigorous hypotheses on Pyridostigmine-d3 bromide’s role in Gulf War Illness studies?

Methodological Guidance
Using FINER (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasible : Retrospective cohort designs with archived serum samples to measure PB/DEET levels .
  • Novel : Investigating epigenetic modifications (e.g., DNA methylation) in veterans with chronic symptoms .
  • Ethical : Excluding participants with pre-existing neurological conditions .
  • Relevant : Linking PB’s esterase inhibition to long-term neurocognitive deficits . Studies must address confounding factors (e.g., stress, multiple exposures) using multivariate regression .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.